N,N'-Dimethylphthalamide (CAS 19532-98-0) is a well-characterized bis-amide derivative of phthalic acid, featuring two N-methylated carboxamide groups ortho to a benzene ring [1]. In industrial and pharmaceutical procurement, it is primarily sourced as a highly pure analytical reference standard—specifically designated as Milnacipran Related Impurity 3 and Rivaroxaban Impurity 22 . Its rigid planar geometry, defined thermal cyclization profile, and specific solubility in polar aprotic solvents (e.g., DMSO, methanol) make it a critical baseline material for chromatographic method validation, active pharmaceutical ingredient (API) impurity profiling, and structural chemistry [2].
Substituting N,N'-dimethylphthalamide with its unmethylated analog (phthalamide) or its cyclized counterpart (N-methylphthalimide) fundamentally compromises analytical and synthetic workflows [1]. In pharmaceutical quality control, generic structural analogs cannot serve as accurate retention time markers or response factor calibrants for HPLC/LC-MS impurity profiling of milnacipran or rivaroxaban due to distinct differences in lipophilicity and molecular weight [2]. Furthermore, in synthetic applications, the presence of the two N-methyl groups sterically and electronically alters the hydrogen-bonding capacity and thermal behavior, preventing the generic substitution of phthalamide where specific thermal cyclization to N-methylphthalimide (at >205 °C) is required [3].
N,N'-dimethylphthalamide exhibits a highly specific thermal degradation pathway, undergoing quantitative cyclization to N-methylphthalimide with the elimination of methylamine [1]. When heated neat to 205–210 °C for 15 minutes, N,N'-dimethylphthalamide yields N-methylphthalimide at an 87% conversion rate [1]. In contrast, unsubstituted phthalamide requires different thermal activation energies and yields phthalimide upon heating, while N-methylphthalimide is already fully cyclized and thermally stable under these conditions [1].
| Evidence Dimension | Thermal cyclization product yield |
| Target Compound Data | 87% yield of N-methylphthalimide at 205–210 °C (15 min) |
| Comparator Or Baseline | Unsubstituted phthalamide (yields phthalimide, completely different product profile) |
| Quantified Difference | 100% divergence in cyclization product identity and specific thermal threshold |
| Conditions | Neat heating at 205–210 °C for 15 minutes |
This predictable thermal behavior is essential for synthetic chemists utilizing the compound as a controlled precursor for N-methylated imides.
As a designated pharmacopeial impurity (Rivaroxaban Impurity 22 and Milnacipran Impurity 3), N,N'-dimethylphthalamide is procured at ≥98% HPLC purity to serve as an exact retention time calibrant [1]. In reverse-phase HPLC, its open-chain bis-amide structure and specific lipophilicity (XLogP3 = 0.2) result in a distinct chromatographic retention profile [2]. Using unsubstituted phthalamide as a baseline substitute fails because the absence of the two N-methyl groups significantly increases polarity, leading to premature elution [2]. Consequently, generic analogs cannot be used to quantify this specific process impurity in active pharmaceutical ingredient (API) batch releases [1].
| Evidence Dimension | Chromatographic retention suitability and purity standard |
| Target Compound Data | ≥98% HPLC purity standard with exact retention matching for Rivaroxaban Impurity 22 |
| Comparator Or Baseline | Unsubstituted phthalamide (lacks N-methyl groups, higher polarity) |
| Quantified Difference | Non-overlapping retention times due to distinct lipophilicity profiles (XLogP3 divergence) |
| Conditions | Reverse-phase HPLC for API impurity quantification |
Procurement of the exact N,N'-dimethylphthalamide standard is legally and technically mandated for accurate ANDA submission and batch release testing.
N,N'-dimethylphthalamide features two primary amide N-H groups, giving it a hydrogen bond donor count of 2 and an acceptor count of 2 [1]. This allows it to form extensive intermolecular hydrogen-bonding networks, which dictate its specific solubility profile in polar aprotic solvents like DMSO and its melting point of 206–207 °C [2]. In contrast, its cyclized comparator, N-methylphthalimide, lacks any hydrogen bond donors (H-bond donor count = 0) and exhibits a drastically lower melting point of 136–137 °C [2]. Attempting to substitute the open-chain diamide with the cyclized imide fundamentally alters the phase behavior and solvation dynamics [1].
| Evidence Dimension | Hydrogen bond donor count and melting point |
| Target Compound Data | 2 H-bond donors; melting point 206–207 °C |
| Comparator Or Baseline | N-methylphthalimide (0 H-bond donors; melting point 136–137 °C) |
| Quantified Difference | Complete loss of H-bond donor capacity resulting in a ~70 °C drop in melting point |
| Conditions | Standard solid-state thermal analysis and computational structural profiling |
For formulators and synthetic chemists, the presence of these specific hydrogen-bonding sites is critical for controlling solubility, crystallization, and subsequent reactivity.
Procured strictly as a ≥98% HPLC reference standard (Rivaroxaban Impurity 22 / Milnacipran Impurity 3) to validate chromatographic methods and quantify process impurities in API manufacturing [1].
Utilized as a precise precursor in organic synthesis, where its predictable thermal cyclization at 205 °C yields N-methylphthalimide with the clean leaving group of methylamine [2].
Employed in structural chemistry where its specific hydrogen-bonding network (2 donors, 2 acceptors) is required to control solubility and solid-state phase behavior compared to cyclized imides [3].